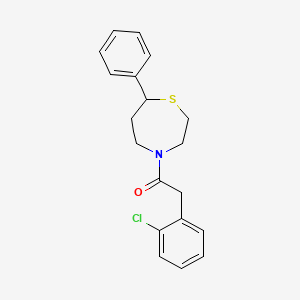

2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNOS/c20-17-9-5-4-8-16(17)14-19(22)21-11-10-18(23-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWCHMGRRPGELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen atoms. Common reagents for this step include thiourea and an appropriate alkyl halide.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with a chlorobenzene derivative under basic conditions.

Formation of the Ethanone Moiety: The final step involves the introduction of the ethanone group through an acylation reaction. This can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylthiazepane derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen heterocycles.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is not well-documented. it is likely to interact with molecular targets involving sulfur and nitrogen atoms, potentially affecting enzymatic activities or receptor binding. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several agrochemicals, particularly chlorophenyl groups and heterocyclic systems. Below is a comparative analysis based on molecular features, applications, and hypothesized properties.

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Sulfur in the thiazepane could improve lipid solubility, aiding membrane penetration in biological systems.

Chlorophenyl Moieties :

- The 2-chlorophenyl group is conserved across all compounds, suggesting a role in target binding (e.g., through hydrophobic interactions or halogen bonding with enzymes) .

Ethanone Linkage: Present in both the target compound and benzofenap, this group may serve as a metabolic "handle" for degradation or as a spacer optimizing molecular conformation .

Biological Activity

2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a compound that belongs to the class of thiazepanes, characterized by its unique molecular structure that includes both chlorophenyl and phenylthiazepane moieties. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)ethanone. Its chemical formula is , with a molecular weight of approximately 345.9 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H20ClNOS |

| Molecular Weight | 345.9 g/mol |

| CAS Number | 1797876-55-1 |

Biological Activity Overview

Research into the biological activity of this compound indicates potential antimicrobial , anticancer , and enzyme-inhibiting properties.

Antimicrobial Activity

Studies have shown that compounds similar to thiazepanes exhibit significant antimicrobial activity. The presence of the chlorophenyl group may enhance this effect by increasing lipophilicity, allowing better membrane penetration. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi.

Anticancer Properties

The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation. Preliminary studies suggest that it could disrupt pathways involved in cancer cell growth, leading to apoptosis (programmed cell death). This property is particularly relevant in the context of developing new anticancer agents.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The compound's structure suggests it could bind to active sites of enzymes, potentially disrupting their function. This characteristic positions it as a candidate for further investigation in pharmacological applications.

The proposed mechanism involves the binding of the compound to target enzymes or receptors, which may lead to modulation of their activity. For example, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival or microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazepane derivatives:

- Antimicrobial Studies : A study published in MDPI highlighted the antimicrobial potential of thiazepane derivatives against various pathogens, indicating that modifications in chemical structure could enhance activity against resistant strains .

- Anticancer Research : Research conducted on similar thiazepane compounds indicated significant cytotoxic effects on cancer cell lines, suggesting a promising avenue for drug development targeting specific cancers.

- Enzyme Inhibition : A recent exploration into enzyme inhibitors categorized compounds like this compound within a broader framework of enzyme modulation research, underscoring its potential therapeutic applications .

Q & A

What are the common synthetic routes for 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, and how can reaction conditions be optimized?

Basic

The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, 2-bromo-1-(2-chlorophenyl)ethanone (a related alkylating agent) reacts with thiadiazole derivatives under reflux in ethanol to form thioether-linked analogs . Optimization involves controlling temperature (e.g., 70–80°C), solvent polarity, and stoichiometric ratios of reagents. Purification typically employs recrystallization from ethanol or column chromatography.

Advanced

Regioselectivity challenges arise due to competing nucleophilic sites in the thiazepane ring. To address this, kinetic vs. thermodynamic control strategies are employed. For instance, low-temperature conditions favor kinetic products, while prolonged heating favors thermodynamically stable isomers. Reaction monitoring via TLC or HPLC-MS is critical to isolate intermediates .

How can structural elucidation be performed for this compound, especially regarding its thiazepane ring conformation?

Basic

X-ray crystallography is the gold standard. Using SHELX software, diffraction data can resolve bond angles and torsional strains in the thiazepane ring. For example, Acta Crystallographica reports analogous structures with 1.8–2.0 Å resolution, highlighting chloro-phenyl and thiazepane dihedral angles .

Advanced

For flexible thiazepane rings, dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 60°C) can probe ring puckering. Coupling constants (J = 8–12 Hz) and NOESY correlations help distinguish axial vs. equatorial substituents. DFT calculations (B3LYP/6-31G*) further validate conformer stability .

What analytical methods ensure purity and identity of the compound in academic research?

Basic

Elemental analysis (C, H, N, S) with <0.3% deviation from theoretical values confirms purity . High-resolution mass spectrometry (HRMS) provides exact mass (±5 ppm error), while FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Advanced

Chiral purity is assessed via HPLC using a Chiralpak AD-H column (hexane:isopropanol = 90:10). For trace impurities (<0.1%), LC-QTOF-MS with positive/negative ion modes detects byproducts like dechlorinated analogs .

What challenges arise in crystallographic refinement of derivatives, and how are they resolved?

Advanced

Twinned crystals or disordered solvent molecules complicate refinement. SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder. For example, a 2021 study reported a BASF parameter of 0.35 for a twinned benzodiazepine analog, improving R1 from 0.12 to 0.05 .

How can structure-activity relationship (SAR) studies be designed for this compound’s biological targets?

Advanced

Systematic substitution at the 2-chlorophenyl or thiazepane nitrogen is key. For instance, replacing chlorine with fluorine alters receptor binding affinity. Radioligand assays (e.g., competitive binding with [³H]flumazenil) quantify GABA_A receptor modulation. Molecular docking (AutoDock Vina) predicts binding poses using PDB 6HUP .

How are contradictions in reported biological activity data resolved?

Advanced

Discrepancies in IC₅₀ values often stem from assay conditions (e.g., pH, co-solvents). Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) minimizes variability. For example, DMSO concentration >1% can artificially inflate membrane permeability data .

What methodologies characterize thermodynamic properties like solubility and stability?

Basic

Differential scanning calorimetry (DSC) measures melting points (e.g., 192–193°C for analogs) and polymorph transitions. Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity .

Advanced

Solubility parameters (Hildebrand) are derived from Hansen solubility spheres. Forced degradation under UV light (ICH Q1B) identifies photolytic byproducts, analyzed via LC-PDA .

How can regioselectivity in electrophilic substitution reactions be predicted?

Advanced

Density-functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiazepane sulfur atom exhibits higher f⁻ (0.12) than the phenyl ring (0.08), directing electrophiles to the sulfur .

What strategies resolve overlapping signals in NMR spectra of complex derivatives?

Advanced

COSY and HSQC correlate coupled spins, while ¹³C-DEPT-135 distinguishes CH₂ groups in the thiazepane ring. For severe overlap, 700 MHz NMR with cryoprobes enhances resolution (e.g., separating δ 7.63–7.65 ppm doublets in aromatic regions) .

How are computational models validated against experimental data for this compound?

Advanced

Molecular dynamics (MD) simulations (AMBER force field) compare predicted vs. observed crystal packing. RMSD values <1.5 Å validate conformational sampling. QSAR models (e.g., CoMFA) require r² > 0.8 and q² > 0.6 for predictive reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.